![molecular formula C12H15NS B2579683 (4S)-spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine CAS No. 934586-15-9](/img/structure/B2579683.png)
(4S)-spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine: is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a dihydrothiochromene ring is fused to a cyclobutane ring, with an amine group attached at the 4th position of the spiro center. The stereochemistry is specified as (4S), indicating the spatial configuration of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under controlled conditions to form the spirocyclic structure. This can be achieved through:
Cycloaddition Reactions: Utilizing [2+2] cycloaddition reactions to form the cyclobutane ring.
Nucleophilic Substitution: Introducing the amine group via nucleophilic substitution reactions.
Oxidation and Reduction: Employing selective oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize reaction conditions and minimize by-products. The use of robust catalysts and environmentally benign solvents is also crucial in industrial settings to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
(4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amine to an imine.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, imines, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
(4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of (4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and specificity in binding. The compound may inhibit enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]: Lacks the amine group, resulting in different chemical reactivity and biological activity.
(4R)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine: The enantiomer of the compound, which may exhibit different stereospecific interactions and activities.
Uniqueness
(4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine is unique due to its specific stereochemistry and the presence of both sulfur and amine functional groups. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.
特性
IUPAC Name |
(4S)-spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10H,3,6-8,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDGDFKMPGOFJM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=CC=CC=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=CC=CC=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
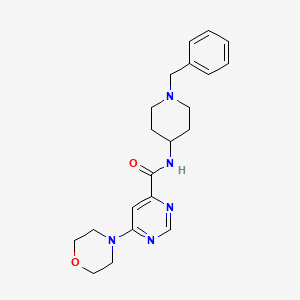
![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2579602.png)
![2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile](/img/structure/B2579603.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2579604.png)
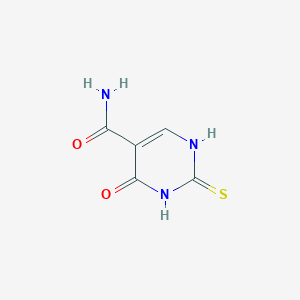
![4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2579607.png)
![2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole](/img/structure/B2579608.png)
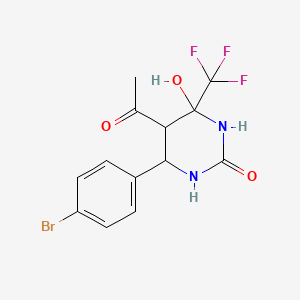

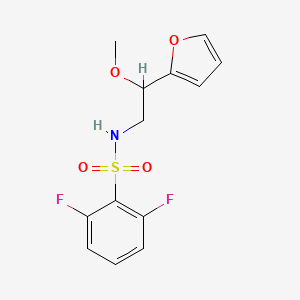
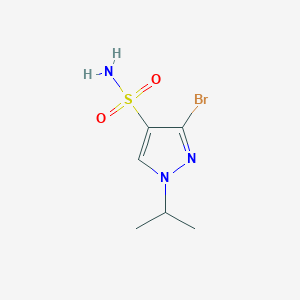
![8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2579619.png)
![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)
![methyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2579623.png)
